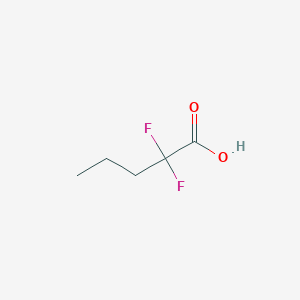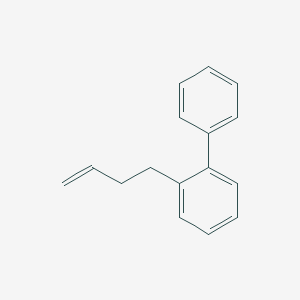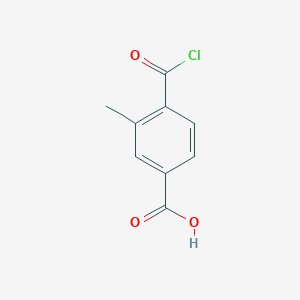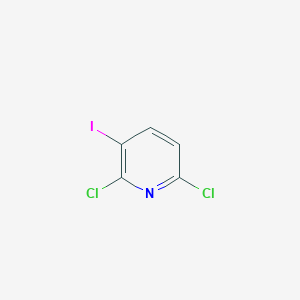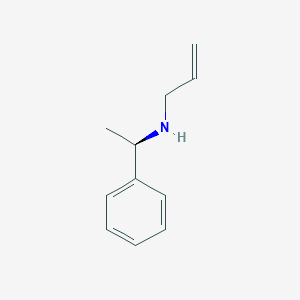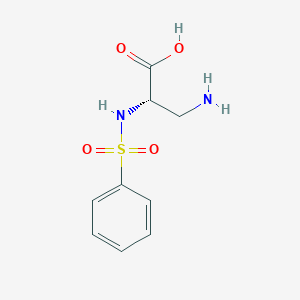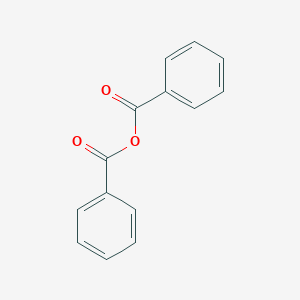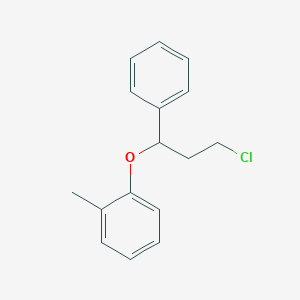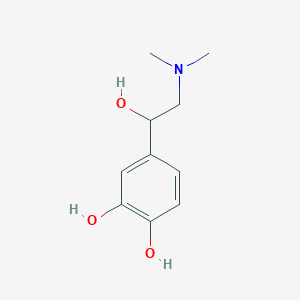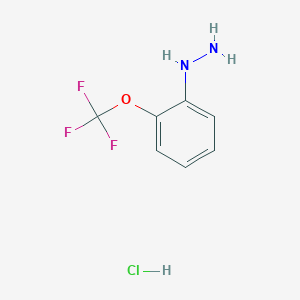
2-(Trifluoromethoxy)phenylhydrazine hydrochloride
Vue d'ensemble
Description
2-(Trifluoromethoxy)phenylhydrazine hydrochloride is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions involving fluorinated phenylhydrazines are discussed. These compounds are of interest due to their potential applications in various fields, including medicinal and agricultural chemistry, due to their unique biological and physiological activities .
Synthesis Analysis
The synthesis of related fluorinated phenylhydrazines and their derivatives is a topic of interest in several studies. For instance, a five-step synthesis of 4-Hydroxynonenal (4-HNE) on a gram-scale with an overall yield of 30% is described, which involves the reaction with various substituted phenylhydrazines . Another study reports the synthesis of 2-(trifluoromethyl)furanones via Claisen condensation, followed by reactions with hydrazines to yield pyrazole and isoxazole derivatives . Additionally, the synthesis of trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives through the regioselective attack of phenylhydrazine on mesoionic oxazolium-5-olates is discussed .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray diffraction analysis. For example, the regiochemistry of pyridazine, pyrazole, and isoxazole derivatives obtained from reactions with 2-(trifluoromethyl)furanones was established by X-ray analysis . Similarly, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular O-H·O bonds, indicating the presence of hydrate forms .
Chemical Reactions Analysis
Fluorinated phenylhydrazines undergo various chemical reactions, such as the formation of hydrazones with 4-HNE, which can further undergo intramolecular cyclization to form dihydropyridazines . The reactivity of these compounds with different nucleophiles can lead to a variety of products, depending on the reaction conditions . The reaction of 2-(trifluoromethyl)furanones with hydrazines and hydroxylamine is another example, yielding pyridazine, pyrazole, and isoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylhydrazines and their derivatives are influenced by the presence of the trifluoromethyl group. This group can significantly affect the tautomeric structures, as seen in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the trifluoromethyl-containing compounds exist as the 4H-tautomer . The stability and favorable UV absorbance of the hydrazone adducts formed with 4-HNE suggest that these compounds could be useful for analytical derivatizations .
Applications De Recherche Scientifique
Hemoglobin and Phenylhydrazine Interaction
Phenylhydrazine, a chemical relative of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, is known for inducing hemolytic anemia through its interaction with hemoglobin. This interaction leads to the formation of various products such as benzene, nitrogen, hydrogen peroxide, and superoxide anion, depending on oxygen levels. The modification of hemoglobin by phenylhydrazine results in derivatives containing N-phenylprotoporphyrin, which have been studied for their effects on the hemoglobin molecule and potential implications for medical research and treatment strategies (Shetlar & Hill, 1985).
Environmental Impact of Organic Compounds
The occurrence, toxicity, and degradation of triclosan (TCS), a phenylhydrazine derivative, highlight the broader environmental impact of similar compounds. TCS's presence in various consumer products leads to environmental contamination through partial elimination in sewage treatment plants. Its degradation can result in more toxic compounds, posing risks to aquatic organisms and potentially contributing to antibiotic resistance. This underscores the importance of monitoring and managing the environmental presence of phenylhydrazine derivatives and similar organic pollutants (Bedoux et al., 2012).
Optoelectronic Material Development
Quinazolines and pyrimidines, structural relatives of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, have been extensively researched for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems to develop materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The properties of these compounds make them valuable for the creation of materials with specific optoelectronic characteristics, paving the way for advancements in technology and material science (Lipunova et al., 2018).
Safety and Hazards
The safety data sheet (SDS) for 2-(Trifluoromethoxy)phenylhydrazine hydrochloride indicates that it should be handled under a chemical fume hood . Personal protective equipment, including face protection, should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Mécanisme D'action
Target of Action
It is known to be an organic building block , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an organic building block, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of more complex molecules .
Biochemical Pathways
It may be involved in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , suggesting a potential role in bone metabolism and related pathways.
Result of Action
Given its potential role in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , it may have effects related to bone metabolism.
Propriétés
IUPAC Name |
[2-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKYLCWAFIGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601034 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133115-76-1 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

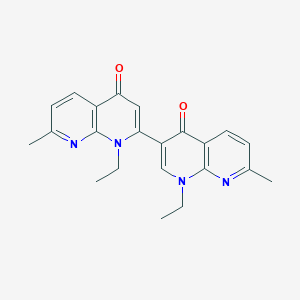


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)

